molecular formula C17H26N4O2 B2469070 4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide CAS No. 2097937-01-2

4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide

Cat. No. B2469070
M. Wt: 318.421
InChI Key: MWBOMAKOIMBVTF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, other names or synonyms, its molecular formula, and its structure.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound and the products formed in the reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Characterization of Polymeric Materials

Research has demonstrated the synthesis and characterization of aromatic polyamides and polyimides incorporating ether and tert-butyl substituents, derived from bis(ether-carboxylic acid) or dietheramine. These polymers exhibit high thermal stability, solubility in organic solvents, and potential for film formation, highlighting their applicability in high-performance materials (Yang et al., 1999). Similarly, ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol have been synthesized, showing excellent thermal properties and solubility in polar solvents (Hsiao et al., 2000).

Organic Synthesis and Catalysis

The control of the site of lithiation of 3-(aminomethyl)pyridine derivatives has been investigated, with tert-butyl and N,N-dimethyl groups influencing regioselectivity. This research provides insights into the synthesis of substituted pyridine derivatives, contributing to methodologies in organic synthesis (Smith et al., 2013). Moreover, the development of catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives for acylation chemistry demonstrates the compound's utility in catalysis, emphasizing self-activation by neighboring group effects (Mennenga et al., 2015).

Chemical Reactions and Mechanisms

Investigations into the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides reveal the compound's role in facilitating acylation reactions, expanding its applicability in organic synthesis (Umehara et al., 2016). Additionally, the study of reactions of magnesiated bases on substituted pyridines provides insights into deprotonation and 1,4-addition mechanisms, furthering the understanding of chemical reactivity and synthesis pathways (Bonnet et al., 2001).

Safety And Hazards

This involves studying the safety and hazards associated with the compound. It includes understanding its toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

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Please note that the availability of this information depends on the extent of research done on the compound. For a less-studied compound, some of this information might not be available. It’s always a good idea to consult a chemical database or a chemistry professional for more specific information.


properties

IUPAC Name

4-tert-butyl-N-[[2-(dimethylamino)pyridin-4-yl]methyl]-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-17(2,3)12-10-20-16(23)14(12)15(22)19-9-11-6-7-18-13(8-11)21(4)5/h6-8,12,14H,9-10H2,1-5H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBOMAKOIMBVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NCC2=CC(=NC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide

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